molecular formula C7H5BrClNO4S B12211411 (2-Bromo-4-nitrophenyl)methanesulfonyl chloride

(2-Bromo-4-nitrophenyl)methanesulfonyl chloride

Cat. No.: B12211411
M. Wt: 314.54 g/mol
InChI Key: GRIJBAUQEJVSMF-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . It is used primarily in research and development, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitrophenyl)methanesulfonyl chloride typically involves the reaction of 2-bromo-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitrophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products include sulfonamides and sulfonate esters.

    Reduction: The major product is 2-bromo-4-aminophenylmethanesulfonyl chloride.

    Oxidation: Products depend on the specific oxidation conditions but can include various oxidized derivatives of the original compound.

Scientific Research Applications

(2-Bromo-4-nitrophenyl)methanesulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it useful for introducing sulfonyl groups into other molecules. This reactivity is exploited in various chemical synthesis processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.

Properties

Molecular Formula

C7H5BrClNO4S

Molecular Weight

314.54 g/mol

IUPAC Name

(2-bromo-4-nitrophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5BrClNO4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2

InChI Key

GRIJBAUQEJVSMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)Cl

Origin of Product

United States

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